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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinoline

Cat. No.: B057331 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinoline

Executive Summary
2-Methyl-6-nitroquinoline is a heterocyclic aromatic compound of significant interest in

medicinal chemistry, agrochemical research, and materials science.[1][2] Its quinoline core,

functionalized with a methyl group and a nitro group, provides a versatile scaffold for the

synthesis of a wide array of more complex molecules, including potential antimicrobial,

antimalarial, and anticancer agents.[1][3][4] The physical properties of this intermediate are

paramount, dictating its reactivity, purification strategies, formulation possibilities, and

ultimately, its utility in drug development and other applications. This guide provides a

comprehensive overview of the core physicochemical properties of 2-Methyl-6-nitroquinoline,

details authoritative experimental protocols for their determination, and explores the causal

relationships between these properties and their practical implications in a research and

development setting.

Chemical Identity and Significance
Molecular Structure and Identifiers
2-Methyl-6-nitroquinoline, also known as 6-nitroquinaldine, is a derivative of quinoline. The

structure consists of a quinoline bicyclic system with a methyl group substituted at position 2

and a nitro group at position 6.

IUPAC Name: 2-methyl-6-nitroquinoline[5][6][7]
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CAS Number: 613-30-9[5][6][8]

Molecular Formula: C₁₀H₈N₂O₂[5][6][8][9]

Molecular Weight: 188.18 g/mol [7]

Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)--INVALID-LINK--[O-][6][7]

InChI Key: DXDPHHQJZWWAEH-UHFFFAOYSA-N[5][6]

Role in Research and Development
The utility of 2-Methyl-6-nitroquinoline stems from its dual functionality. The quinoline ring is a

"privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, most

notably antimalarials like chloroquine.[3] The nitro group at the 6-position is a key functional

handle; it can be readily reduced to an amine (2-methyl-6-aminoquinoline), opening a pathway

for further derivatization through amide bond formation, diazotization, or other amine-specific

chemistries.[1] This makes it a valuable starting material for:

Pharmaceutical Synthesis: Building block for heterocyclic scaffolds targeting infectious

diseases and cancer.[1][2]

Agrochemical R&D: A core component in the synthesis of novel fungicides and insecticides.

[1]

Materials Science: The conjugated π-system of the quinoline core makes it a candidate for

developing fluorescent probes, sensors, and optoelectronic materials.[1]

Core Physicochemical Properties
A precise understanding of the physical properties is non-negotiable for successful process

chemistry, formulation, and quality control. The key properties of 2-Methyl-6-nitroquinoline
are summarized below.
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Property Value Source(s)

Appearance
Yellow to brown crystalline

powder or solid
[1][6][9]

Melting Point 162-167 °C [6]

Boiling Point
Not experimentally determined;

estimated >300 °C

Solubility (pH 7.4) 20.5 µg/mL [7]

LogP (Octanol/Water) 2.4 (Computed) [7]

Melting Point: The relatively high melting point of 162-167°C is indicative of a stable crystalline

lattice structure, which is typical for planar aromatic compounds with polar functional groups

capable of intermolecular interactions. This high melting point suggests good thermal stability

but also hints at the potential for low aqueous solubility due to strong crystal packing forces that

must be overcome for dissolution.

Solubility: The experimental solubility of 20.5 µg/mL at physiological pH confirms that 2-Methyl-
6-nitroquinoline is poorly soluble in water.[7] This is a critical parameter in drug development,

as poor solubility can lead to low bioavailability. The computed LogP of 2.4 further supports its

lipophilic (fat-loving) nature.[7] Researchers must consider formulation strategies such as co-

solvents, amorphous solid dispersions, or salt forms of downstream derivatives to enhance

solubility for biological testing.

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and

structural elucidation.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 2-Methyl-6-
nitroquinoline exhibits a prominent molecular ion (M+) peak at an m/z ratio of

approximately 188, corresponding to its molecular weight.[5][7] High-resolution mass

spectrometry can confirm the elemental composition C₁₀H₈N₂O₂ with high accuracy.[7]
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. Characteristic absorption bands include strong peaks for the asymmetric and

symmetric stretching of the nitro group (NO₂) typically around 1510-1550 cm⁻¹ and 1340-

1370 cm⁻¹, respectively. Other notable signals include C=N stretching from the quinoline ring

and C-H stretching from the aromatic rings and the methyl group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons

on the quinoline core, each with characteristic chemical shifts and coupling patterns that

allow for positional assignment. A singlet corresponding to the three protons of the methyl

group (CH₃) would be observed in the upfield region (typically ~2.7 ppm).

¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon

atoms in the molecule, with the carbons attached to the nitrogen and nitro groups being

significantly deshielded (shifted downfield).[7]

UV-Vis Spectroscopy: Quinoline and its derivatives are chromophoric and absorb UV-Vis

radiation. The spectrum is expected to show characteristic π-π* transitions of the aromatic

system.[10] The presence of the nitro group, an electron-withdrawing group, can cause a

bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-

methylquinoline.

Experimental Determination of Physical Properties
To ensure data integrity, standardized, self-validating protocols are essential. The following

sections describe authoritative methods for characterizing the key physical properties of 2-
Methyl-6-nitroquinoline.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)
Expertise & Causality: While traditional capillary melting point apparatus provides a range, DSC

offers superior accuracy and additional information. It measures the heat flow into a sample as

a function of temperature. The resulting thermogram provides the onset of melting, the peak

melting temperature (often reported as the melting point), and the enthalpy of fusion (ΔHfus). A
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sharp, narrow melting peak is a strong indicator of high purity, whereas impurities will typically

broaden the peak and depress the melting point. This makes DSC a powerful tool for both

identification and quality control.

Protocol:

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to

ensure temperature and heat flow accuracy.

Sample Preparation: Accurately weigh 2-3 mg of 2-Methyl-6-nitroquinoline into a standard

aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical

empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point

(e.g., 100°C).

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature

well above the melting point (e.g., 200°C).

Data Analysis: Record the heat flow versus temperature. The melting point is determined

from the peak of the endothermic event.
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Sample Preparation DSC Analysis Data Interpretation

Calibrate DSC
(Indium Standard)

Weigh 2-3 mg Sample
into Al Pan Crimp Lid Load Sample & Ref Pans

into DSC Cell Purge with N2 Gas Ramp Temperature
(e.g., 10°C/min) Analyze Thermogram Report Melting Point (Tpeak)

& Purity Assessment

Add Excess Solid to Buffer
(e.g., pH 7.4)

Agitate at Constant Temp
(24-48 hours)

Centrifuge to Pellet Solid

Collect Supernatant

Filter (0.22 µm PVDF)

Quantify by HPLC-UV
Against Standard Curve

Calculate Solubility
(e.g., µg/mL)
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Core Physical Properties

Drug Development Implications

Chemical Synthesis Implications

High Melting Point
(162-167 °C)

Purification by
Crystallization

enables Thermally Stable Reactant

indicates

Easy to Handle Solid

allows for

Low Aqueous Solubility
(20.5 µg/mL)

Requires Formulation Strategy
(e.g., Amorphous Dispersions,

Co-solvents)

necessitates

Potential for Low
Oral Bioavailability

leads to

Lipophilic
(LogP = 2.4)

correlates with

Potential for Good
Membrane Permeation

suggests

aims to improve

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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